rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
Description
This compound is a chiral bicyclic amine featuring a trifluoromethyl group, a methyl carboxylate ester, and a hydrochloride counterion. Its stereochemistry (1R,5R,6S) and rigid bicyclo[3.2.0]heptane scaffold make it a valuable building block in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties such as metabolic stability and lipophilicity .
Properties
Molecular Formula |
C9H13ClF3NO2 |
|---|---|
Molecular Weight |
259.65 g/mol |
IUPAC Name |
methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12F3NO2.ClH/c1-15-7(14)8-2-5(9(10,11)12)6(8)3-13-4-8;/h5-6,13H,2-4H2,1H3;1H/t5-,6+,8-;/m0./s1 |
InChI Key |
OGYBSAGICCBFQK-CLFDHOPQSA-N |
Isomeric SMILES |
COC(=O)[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl |
Canonical SMILES |
COC(=O)C12CC(C1CNC2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the trifluoromethyl group and other substituents.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis using continuous flow reactors or other scalable techniques. The use of photochemistry, such as [2 + 2] cycloaddition, can also be employed to access new building blocks and facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and pressures to maintain the integrity of the bicyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it suitable for materials science applications, such as the development of novel polymers and coatings
Mechanism of Action
The mechanism of action of rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bicyclic structure provides conformational rigidity, which can influence binding affinity and selectivity for specific receptors or enzymes .
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes critical distinctions between the target compound and analogs from the evidence:
Functional and Pharmacological Implications
Trifluoromethyl Group: The presence of CF₃ in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., the amino-substituted compound in ). This is critical for improving blood-brain barrier penetration in CNS-targeted drugs.
The 3,6-diazabicyclo[3.2.0]heptane analog () introduces an additional nitrogen, increasing hydrogen-bonding capacity but reducing metabolic stability due to higher polarity.
Counterion Effects : The hydrochloride salt in the target compound improves aqueous solubility compared to trifluoroacetate salts (), which may precipitate under physiological conditions.
Biological Activity
Rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is a bicyclic organic compound notable for its distinctive trifluoromethyl group and azabicyclo structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which arise from its unique molecular characteristics.
- Molecular Formula : C9H13ClF3NO2
- Molecular Weight : Approximately 239.66 g/mol
- Structure : The bicyclic framework includes a nitrogen atom, enhancing its interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its lipophilicity and ability to penetrate cell membranes, allowing it to interact with various intracellular targets such as enzymes and receptors.
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration and interaction with lipid bilayers.
- Target Interaction : It shows binding affinity for specific enzymes and receptors, influencing various metabolic pathways.
Research Findings
Recent studies have demonstrated the compound's potential in modulating biological responses through enzyme inhibition or receptor modulation. Notable findings include:
- Enzyme Interaction Studies : Research indicates that the trifluoromethyl substitution significantly enhances binding affinity for certain enzymes involved in metabolic processes.
- Pharmacological Applications : The compound has been explored for its potential therapeutic effects in treating conditions related to enzyme dysfunction.
Case Studies
Several studies have highlighted the compound's effectiveness:
- In Vitro Studies : A study demonstrated that this compound inhibited specific enzymatic pathways linked to metabolic disorders.
- Animal Models : In preclinical trials, the compound showed promise in modulating physiological responses in animal models of disease, indicating potential for further development in therapeutic applications.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C9H13ClF3NO2 | Trifluoromethyl group enhances lipophilicity | Modulates enzyme activity |
| Rac-(1R,5S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane | C9H12F3N | Variation in stereochemistry | Different pharmacological properties |
| Rac-benzyl (1R,5R,6S)-6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[3.2.0]heptane | C15H16F3NO3 | Hydroxyl group addition | Potentially different biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
